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Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary research and

findings on DS88790512, a potent and selective blocker of the Transient Receptor Potential

Canonical 6 (TRPC6) ion channel. The information is compiled from publicly available scientific

literature and is intended to serve as a detailed guide for professionals in the field of drug

discovery and development.

Core Compound Profile: DS88790512
DS88790512 is a novel bicyclo[4.3.0]nonane derivative identified as a potent, selective, and

orally bioavailable inhibitor of the TRPC6 ion channel.[1] The development of this compound

was guided by increasing the three-dimensionality of the molecular structure, a feature often

associated with successful drug candidates.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro and in vivo

studies of DS88790512.

Table 1: In Vitro Potency and Selectivity
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Target Assay Type IC50 Reference

TRPC6 Ion Influx 11 nM [1][3]

hERG Ion Channel Electrophysiology >100 µM [2]

hNaV1.5 Ion Channel Electrophysiology >300 µM [2]

Table 2: In Vivo Pharmacokinetics in Mice

Parameter
Route of
Administrat
ion

Dose Value Units Reference

Cmax Oral 10 260 nM [2]

AUC Oral 10 1000 nM*h [2]

T 1/2 Oral 10 2.9 hours [2]

Oral

Bioavailability
Oral vs. IV 10 50 % [2]

Volume of

Distribution

(Vd)

Intravenous 10 24 L/kg [2]

Clearance Intravenous 10 180 mL/min/kg [2]

Plasma

Protein

Binding

- - ~70 % [2]

Metabolic

Stability

(Murine Liver

Microsomes)

- - 98 % [2]

Signaling Pathway and Mechanism of Action
DS88790512 exerts its pharmacological effect by directly blocking the TRPC6 ion channel.

TRPC6 is a non-selective cation channel that, upon activation, allows the influx of Ca2+ and
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other cations into the cell. This influx is a key signaling event in various physiological and

pathophysiological processes. The diagram below illustrates the inhibition of the TRPC6

signaling pathway by DS88790512.
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Inhibition of TRPC6-mediated calcium influx by DS88790512.

Experimental Workflow
The preclinical evaluation of DS88790512 likely followed a standardized workflow to

characterize its potency, selectivity, and pharmacokinetic properties. The diagram below

outlines a logical progression of these key experiments.
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A representative preclinical evaluation workflow for DS88790512.

Experimental Protocols
Detailed experimental protocols for the preliminary studies of DS88790512 are not fully

available in the public domain. However, based on the nature of the reported data, the following

are representative, standardized protocols for the key assays performed.

TRPC6 Inhibition Assay (Calcium Influx)
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This protocol describes a typical method for assessing the inhibitory activity of a compound

against TRPC6 channels using a calcium influx assay in a cell-based format.

Cell Culture:

Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured in

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine

Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic

(e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.

Assay Preparation:

Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

On the day of the assay, the growth medium is removed, and cells are loaded with a

calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks'

Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

After incubation, cells are washed to remove excess dye.

Compound Incubation:

Serial dilutions of DS88790512 are prepared in the assay buffer.

The compound dilutions are added to the respective wells and incubated for a

predetermined time (e.g., 15-30 minutes) at room temperature.

Channel Activation and Signal Detection:

A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is added to all wells to

activate the channel.

The fluorescence intensity is measured immediately using a fluorescence plate reader at

appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm

emission for Fluo-4).

Data Analysis:
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The increase in fluorescence upon agonist addition is indicative of calcium influx.

The percentage of inhibition by DS88790512 is calculated relative to vehicle-treated

controls.

The IC50 value is determined by fitting the concentration-response data to a four-

parameter logistic equation.

hERG and hNaV1.5 Selectivity Assays (Patch-Clamp
Electrophysiology)
This protocol outlines a standard method for assessing off-target activity on key cardiac ion

channels using the manual whole-cell patch-clamp technique.

Cell Culture:

Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing either human hERG or

hNaV1.5 channels are used.

Cells are maintained in appropriate culture medium and conditions, similar to the TRPC6-

expressing cells.

Electrophysiology Recordings:

Cells are transferred to a recording chamber on the stage of an inverted microscope and

perfused with an extracellular solution.

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular

solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.

The cell membrane is ruptured to achieve the whole-cell configuration.

Specific voltage protocols are applied to elicit the characteristic currents for hERG or

hNaV1.5 channels.

Currents are recorded using a patch-clamp amplifier and appropriate data acquisition

software.
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Compound Application:

A stable baseline current is established before the application of DS88790512.

The compound is applied at various concentrations via the perfusion system.

Data Analysis:

The peak current amplitude in the presence of the compound is compared to the baseline

current to determine the percentage of inhibition.

Concentration-response curves are generated to calculate the IC50 value.

In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for determining the pharmacokinetic profile of a

compound in mice following oral and intravenous administration.

Animals:

Male CD-1 or C57BL/6 mice (8-10 weeks old) are used.

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access

to food and water ad libitum. They are typically fasted overnight before dosing.

Compound Administration:

Oral (PO): DS88790512 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline

with a co-solvent) and administered as a bolus dose into the tail vein.

Blood Sampling:

At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose),

blood samples are collected from a sparse sampling design (typically 3 mice per time

point) via a suitable route (e.g., submandibular or saphenous vein).
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Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis (LC-MS/MS):

The concentration of DS88790512 in plasma samples is quantified using a validated

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

This involves protein precipitation, chromatographic separation, and detection by mass

spectrometry.

Pharmacokinetic Analysis:

The plasma concentration-time data are analyzed using non-compartmental methods to

determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, clearance,

volume of distribution, and oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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